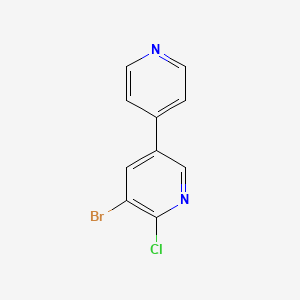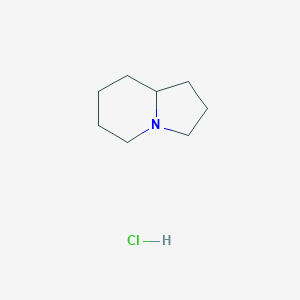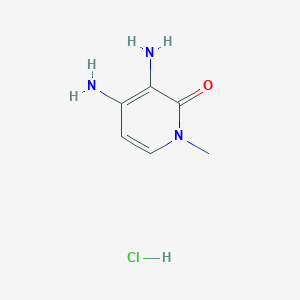
1,1'-(Methylazanediyl)bis(anthracene-9,10-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is a complex organic compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) typically involves the reaction of anthracene derivatives with methylamine. The process often requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction may involve steps such as nitration, reduction, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of automated systems ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving cellular processes and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, affecting their function and leading to various cellular responses. The compound’s structure allows it to participate in electron transfer reactions, making it useful in photodynamic therapy and other applications.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A related compound used as a singlet oxygen detector probe.
Anthraquinone derivatives: Compounds with similar structures but different functional groups, used in various industrial and research applications.
Uniqueness
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is unique due to its specific functional groups and the resulting properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
139479-11-1 |
|---|---|
Fórmula molecular |
C29H17NO4 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
1-[(9,10-dioxoanthracen-1-yl)-methylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H17NO4/c1-30(22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31)23-15-7-13-21-25(23)29(34)19-11-5-3-9-17(19)27(21)32/h2-15H,1H3 |
Clave InChI |
SOYXHZDXPYFTLT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)





![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
